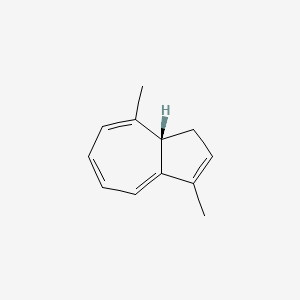
(8aS)-3,8-dimethyl-1,8a-dihydroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is a chemical compound with the molecular formula C12H14. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. Azulenes are known for their unique blue color and are often used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-3,8-dimethyl-1,8a-dihydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentadiene and acetylene derivatives, followed by a series of cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(8aS)-3,8-dimethyl-1,8a-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated azulenes, nitroazulenes.
科学研究应用
(8aS)-3,8-dimethyl-1,8a-dihydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its unique blue color.
作用机制
The mechanism of action of (8aS)-3,8-dimethyl-1,8a-dihydroazulene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
Uniqueness
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is unique due to its specific structural configuration and the presence of two methyl groups at positions 3 and 8. This configuration imparts distinct chemical and physical properties, such as its characteristic blue color and reactivity patterns, making it valuable in various applications.
属性
CAS 编号 |
85337-23-1 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(8aS)-3,8-dimethyl-1,8a-dihydroazulene |
InChI |
InChI=1S/C12H14/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-7,12H,8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
PJSBZKIKQQHYPD-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC[C@@H]2C1=CC=CC=C2C |
规范 SMILES |
CC1=CCC2C1=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)

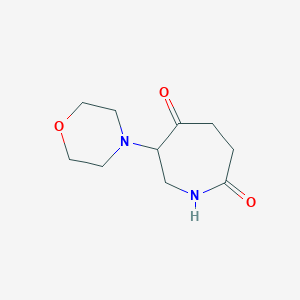
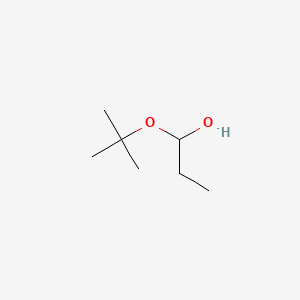
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
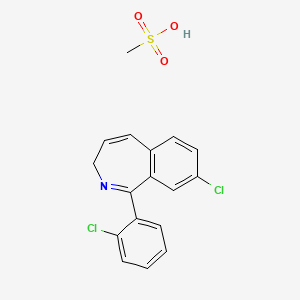
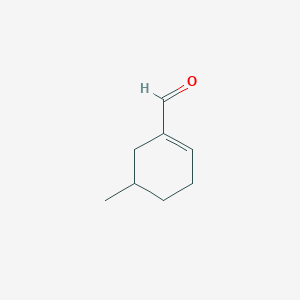

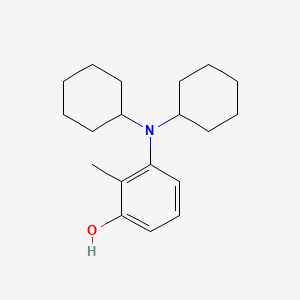
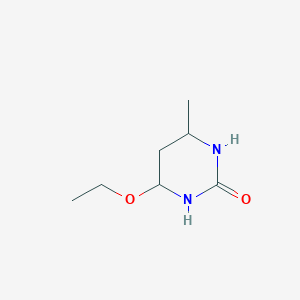
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
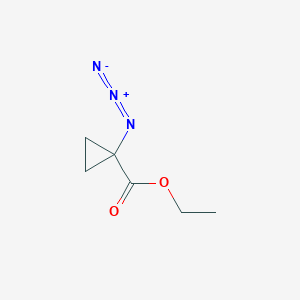
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
